2-Bromo-5-chloropyridine-3-carbonitrile
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Overview
Description
2-Bromo-5-chloropyridine-3-carbonitrile is an organic compound with the molecular formula C6H2BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Mechanism of Action
Target of Action
It’s known that similar compounds can affect the respiratory system .
Mode of Action
It’s known that similar compounds can interact with their targets via palladium-catalyzed amination .
Biochemical Pathways
It’s known that similar compounds can be involved in halogen-exchange reactions and suzuki coupling .
Pharmacokinetics
It’s known that similar compounds have a molecular weight of 21745, which can influence their bioavailability .
Result of Action
It’s known that similar compounds can have toxic effects, particularly on the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chloropyridine-3-carbonitrile. For instance, the compound’s boiling point is 285 ºC , suggesting that it can remain stable under high-temperature conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyridine-3-carbonitrile typically involves halogenation and nitrile formation reactions. One common method is the bromination of 5-chloropyridine-3-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Hydrogen gas with a metal catalyst or hydride reagents like lithium aluminum hydride.
Major Products Formed
Substitution: Products with different functional groups replacing the halogen atoms.
Coupling: Biaryl compounds with extended conjugation.
Reduction: Amines derived from the nitrile group.
Scientific Research Applications
2-Bromo-5-chloropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential intermediate in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar structure but lacks the nitrile group.
3-Bromo-2-chloropyridine: Different position of the bromine and chlorine atoms.
2-Bromo-5-chloropyridine: Lacks the nitrile group but has similar halogenation.
Uniqueness
2-Bromo-5-chloropyridine-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-bromo-5-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSKXYROHCSOBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857691 |
Source
|
Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-81-0 |
Source
|
Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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